Brilliant Red Brilliant Red D&c red 9 appears as odorless yellowish-red or reddish-orange powder. (NTP, 1992)
D and C Red No. 9 is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 5160-02-1
VCID: VC0523828
InChI: InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2
SMILES: CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2]
Molecular Formula: C17H13ClN2O4S. 1
2Ba
C34H24BaCl2N4O8S2
Molecular Weight: 888.9 g/mol

Brilliant Red

CAS No.: 5160-02-1

Cat. No.: VC0523828

Molecular Formula: C17H13ClN2O4S. 1
2Ba
C34H24BaCl2N4O8S2

Molecular Weight: 888.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Brilliant Red - 5160-02-1

Specification

CAS No. 5160-02-1
Molecular Formula C17H13ClN2O4S. 1
2Ba
C34H24BaCl2N4O8S2
Molecular Weight 888.9 g/mol
IUPAC Name barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
Standard InChI InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2
Standard InChI Key POJOORKDYOPQLS-FFRZOONGSA-L
Impurities Analysis of commercial samples of D&C Red No 9 revealed the presence of 11 aromatic azo compounds (subsiduary colours), at levels up to 27 ppm (mg/kg), derived from aromatic impurities in the Red Lake C Amine (2-amino- 4-methyl-5-chlorobenzenesulfonic acid) precurso
SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2]
Canonical SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2]
Appearance Solid powder
Colorform Red powde
Melting Point 649 to 653 °F (decomposes) (NTP, 1992)
343-345 °C (decomposes)

Introduction

Chemical Composition and Structural Diversity

Brilliant Red dyes are synthetic organic compounds classified by their chromophoric azo (-N=N-) groups and sulfonic acid substituents, which enhance water solubility and binding affinity.

Core Structural Features

  • Tracid Brilliant Red 10b: A sulfonated azo dye with the molecular formula C29H20ClN3Na2O10S3\text{C}_{29}\text{H}_{20}\text{ClN}_3\text{Na}_2\text{O}_{10}\text{S}_3 . Its structure includes a naphthalene backbone linked to toluenesulfonyl and aminophenol groups, enabling strong interactions with natural and synthetic fibers.

  • Brilliant Red HE-3B: A triphenylmethane derivative (CAS 12217-48-0) featuring cationic charges for enhanced binding to polyacrylic fibers .

  • Cibacron Brilliant Red 3B-A: A chlorotriazine dye with four sulfonate groups, utilized in colorimetric assays for chitosan quantification .

Comparative Properties

CompoundCAS NumberMolecular FormulaSolubility (g/L)λ<sub>max</sub> (nm)
Tracid Brilliant Red B6416-66-6C29H20ClN3Na2O10S3\text{C}_{29}\text{H}_{20}\text{ClN}_3\text{Na}_2\text{O}_{10}\text{S}_3160.71 (20°C)520–540
Brilliant Red X-5GN12217-48-0C23H26ClN3\text{C}_{23}\text{H}_{26}\text{ClN}_340 (40°C)490–510
Iron(III) Thiocyanate4119-52-2Fe(SCN)3\text{Fe}(\text{SCN})_374 (25°C)480 (aqueous)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

  • Tracid Brilliant Red 10b: Synthesized via sequential condensation, diazotization, and coupling reactions. Key steps include:

    • Condensation of 2,4-bis(o-tolyloxy)benzenamine with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in ethanol/water.

    • Diazotization using NaNO<sub>2</sub>/HCl at 0–5°C.

    • Coupling with 4-methylbenzenesulfonyl chloride to form the final product.

Industrial Manufacturing

  • Reactive Red Dye Compositions: Large-scale production employs controlled pH (8–10) and temperature (60–80°C) to optimize yield. Purification involves salting-out with NaCl and spray-drying .

  • Hematite/Alumina Pigments: Inspired by bacteriogenic oxides, Al-substituted hematite (α\alpha-Fe<sub>2</sub>O<sub>3</sub>) composites are calcined at 800–1200°C to achieve bright yellowish-red hues (L* = 48.3, a* = 37.2, b* = 48.8) .

Applications in Textiles and Material Science

Textile Dyeing

  • Wool and Silk: Brilliant Red variants exhibit >90% fixation rates under acidic conditions (pH 4–5), with colorfastness ratings of 4–5 (ISO) for light and washing .

  • Polyamide Fibers: Cationic Brilliant Red X-5GN achieves uniform coloration at 120°C, resistant to fading under UV exposure .

High-Performance Pigments

  • Ceramics: Hematite/alumina composites retain L* = 35.7 and b* = 33.5 after thermal treatment at 1100°C, outperforming traditional Fe<sub>2</sub>O<sub>3</sub> pigments .

  • Inks and Coatings: Diketopyrrolopyrrole (DPP)-based Brilliant Reds offer quantum yields >80%, ideal for optoelectronic devices .

Environmental and Health Considerations

Toxicity and Regulation

  • Carcinogenic Intermediates: Traditional dyes like C.I. Reactive Red 218 use tobias acid, a 2-naphthylamine derivative linked to bladder cancer .

  • Eco-Friendly Alternatives: Al-substituted hematite and chitosan-based adsorbents reduce reliance on toxic precursors .

Wastewater Treatment

  • Biosorption: Immobilized Bacillus sp. biomass achieves 95% removal of Brilliant Red HE-3B at 50 mg/L via Langmuir adsorption (q<sub>max</sub> = 118 mg/g) .

  • Chitosan/SBA-15 Nanofibers: Exhibit 98% efficiency in dye removal within 60 minutes, following pseudo-second-order kinetics .

Recent Research and Innovations (2020–2025)

Sustainable Pigments

  • Core-Shell Structures: Encapsulating toxic chromophores (e.g., CdS) in ZrSiO<sub>4</sub> matrices enhances thermal stability (up to 1300°C) while reducing leaching .

  • Biogenic Synthesis: Fungal-derived pigments show L* = 52.1 and a* = 40.3, rivaling synthetic counterparts .

Advanced Analytical Techniques

  • Fluorescent Tagging: mStayGold2 fusion proteins enable long-term imaging of Aspergillus nidulans hyphae with minimal photobleaching .

  • Spectrophotometric Assays: Fe(SCN)<sub>3</sub> complexes detect peroxides in oils with a linear range of 0.1–10 ppm .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step routes for Tracid Brilliant Reds incur high costs (~$150/kg), necessitating streamlined protocols .

  • Regulatory Compliance: Transition to REACH-compliant formulations requires substitution of benzidine-based intermediates .

  • Circular Economy: Integrating dye recovery (e.g., membrane filtration) into textile mills could reduce freshwater consumption by 30% .

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